DL-Fmoc-Dap(Boc)-OH
Description
Overview of 2,3-Diaminopropionic Acid (Dap) Derivatives in Bioorganic Chemistry
2,3-Diaminopropionic acid (Dap), a non-proteinogenic amino acid, is a key structural motif found in numerous natural products, including antibiotics and siderophores. nih.govwikipedia.org Its derivatives are of significant interest in bioorganic chemistry due to their ability to introduce unique structural and functional elements into peptides and other biomolecules. The presence of two amino groups allows for the creation of branched peptides, cyclic structures, and metal-chelating agents. peptide.com
In nature, L-2,3-diaminopropionic acid is a precursor to antibiotics and the siderophore staphyloferrin B, which is produced by Staphylococcus aureus. nih.gov The unique properties of Dap have led to its incorporation into synthetic peptides to enhance biological activity, improve stability against enzymatic degradation, and create novel molecular scaffolds. researchgate.net The development of synthetic strategies to produce orthogonally protected Dap derivatives has been crucial for their application in solid-phase peptide synthesis (SPPS). nih.gov
Significance of Fmoc and Boc Protecting Groups in Peptide Synthesis
The synthesis of peptides with a defined sequence requires the temporary masking of reactive functional groups to prevent unwanted side reactions. biosynth.com The two most widely used strategies in SPPS are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. americanpeptidesociety.org DL-Fmoc-Dap(Boc)-OH incorporates both of these crucial protecting groups, allowing for orthogonal protection strategies.
The Fmoc group protects the α-amino group and is labile to mild basic conditions, typically a solution of piperidine (B6355638) in an organic solvent. creative-peptides.comlifetein.com This allows for its removal without affecting acid-sensitive protecting groups. The Boc group, on the other hand, is used to protect the side-chain amino group in this compound and is removed under acidic conditions, such as with trifluoroacetic acid (TFA). creative-peptides.comiris-biotech.de
The key advantage of this orthogonal protection scheme is the ability to selectively deprotect one amino group while the other remains protected. biosynth.com This enables specific modifications at either the α-amino or the side-chain amino group, which is essential for creating branched or cyclic peptides. peptide.com The Fmoc/tBu strategy has become the most popular approach in SPPS due to its milder deprotection conditions compared to the Boc/Bzl strategy, which often requires the use of harsh acids like hydrofluoric acid (HF). lifetein.comiris-biotech.de
| Protecting Group | Chemical Name | Cleavage Condition | Stability |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Mild base (e.g., Piperidine) | Stable to acid |
| Boc | tert-Butoxycarbonyl | Strong acid (e.g., TFA) | Stable to base |
Research Landscape and Emerging Trends for this compound
This compound is a versatile reagent in modern peptide research, enabling the synthesis of a wide array of modified peptides with potential therapeutic applications. Its use has been documented in several key areas of bioorganic and medicinal chemistry.
Detailed research findings indicate its application in:
Synthesis of Bicyclic Peptides: The compound has been utilized in the synthesis of bicyclic peptide tachykinin NK2 antagonists, demonstrating its utility in creating constrained peptide structures with enhanced biological activity. medchemexpress.com
Structure-Activity Relationship (SAR) Studies: It has been employed as a protected analog of Lysine in SAR studies, allowing researchers to probe the effects of side-chain length and functionality on peptide-receptor interactions. peptide.com
Development of Cyclic Peptides and Ion Channels: Researchers have used Fmoc-Dap(Boc)-OH to prepare peptides with cyclic structures. peptide.com One notable application is in the synthesis of cyclic tetrapeptides that can self-assemble into ion-selective channels, highlighting its potential in the field of biomaterials and nanotechnology. peptide.com
Antibiotic Synthesis: The Dap core is a component of the clinically important antibiotic daptomycin (B549167). The synthesis of daptomycin and its analogs often involves the use of appropriately protected Dap derivatives to achieve the desired molecular architecture. rsc.org
The trend in the use of this compound is moving towards the creation of more complex and highly functionalized peptide-based molecules. Its role as a branching point is particularly valuable in the development of peptide dendrimers, vaccine candidates, and targeted drug delivery systems. chemimpex.com The ability to introduce modifications at the side chain after selective deprotection of the Boc group opens up possibilities for bioconjugation, where peptides can be linked to other molecules such as imaging agents or cytotoxic drugs. chemimpex.com
| Research Application | Key Finding |
| Bicyclic Peptides | Synthesis of tachykinin NK2 antagonists. medchemexpress.com |
| SAR Studies | Used as a protected Lysine analog. peptide.com |
| Cyclic Structures | Preparation of cyclic tetrapeptides forming ion-selective channels. peptide.com |
| Antibiotic Synthesis | A key building block for daptomycin and its analogs. rsc.org |
| Bioconjugation | Enables attachment of biomolecules for targeted therapies. chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUMAVONPSDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthesis Methodologies and Optimization for Dl Fmoc Dap Boc Oh and Its Derivatives
Solution-Phase Synthesis of DL-Fmoc-Dap(Boc)-OH and its Analogs
Orthogonal Protection Strategies in DL-Dap Synthesis
Orthogonal protection is a cornerstone of advanced organic synthesis, allowing for the selective removal of protecting groups without affecting others. In the context of DL-diaminopropionic acid (DL-Dap) derivatives, the combination of the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups provides this critical orthogonality.
The Fmoc group is typically attached to the α-amino group, while the Boc group is employed to protect the β-amino group of the DL-Dap backbone. This differential protection scheme is vital for sequential coupling reactions in peptide synthesis. The Fmoc group is labile under basic conditions, commonly removed by treatment with piperidine (B6355638) in dimethylformamide (DMF) . In contrast, the Boc group is stable to these basic conditions but is readily cleaved by acidic reagents, such as trifluoroacetic acid (TFA) . This distinct reactivity profile ensures that one amino group can be deprotected and coupled while the other remains protected, allowing for controlled chain elongation peptide.compeptide.com.
Table 2.2.2.1: Orthogonal Protection of DL-Dap
| Protecting Group | Site of Protection | Removal Conditions | Stability to Other Conditions | Orthogonality with Other Group |
| Fmoc | α-amino | Piperidine (basic) | Stable to mild acid (TFA) | Orthogonal to Boc |
| Boc | β-amino | TFA (acidic) | Stable to base (piperidine) | Orthogonal to Fmoc |
This strategy is fundamental for synthesizing peptides with complex sequences or incorporating non-proteinogenic amino acids like Dap, which possesses an additional amino group requiring careful management mdpi.comresearchgate.net.
Derivatization Reactions of this compound for Novel Building Blocks
This compound serves as a versatile starting material for the synthesis of a wide array of novel amino acid derivatives and building blocks. The presence of two distinct protecting groups allows for selective deprotection and subsequent functionalization.
One common approach involves the selective removal of the Boc group, exposing the β-amino group for further chemical modification while the α-amino group remains protected by Fmoc researchgate.net. For instance, the β-amino group can be reacted with various electrophiles to introduce diverse functionalities. Research has demonstrated the derivatization of Fmoc-Dap(Boc)-OH by first protecting the β-amino group with an allyl group, followed by Boc deprotection. This exposed β-amino group can then be reacted with anhydride (B1165640) precursors of fluorophores, leading to the synthesis of Fmoc-protected amino acids incorporating fluorescent labels researchgate.net.
Another example of derivatization includes the conjugation of dansyl chloride to the β-amino group, yielding fluorescent DanAla derivatives with good yields, showcasing the utility of the β-amino group for creating probes or labels . These derivatization reactions are crucial for expanding the repertoire of building blocks available for peptide synthesis, enabling the incorporation of functionalities such as fluorescent tags, cross-linking agents, or pharmacophores into peptide sequences researchgate.net.
Table 2.2.3.1: Derivatization of this compound for Novel Building Blocks
| Starting Material | Reaction Step 1 (Deprotection/Protection) | Reaction Step 2 (Derivatization) | Resulting Novel Building Block Type | Reference |
| This compound | Boc deprotection | Reaction with Dansyl Chloride | Fluorescently labeled Dap derivative | |
| Fmoc-Dap(Boc)-OH | Boc deprotection, Allyl protection | Reaction with fluorophore anhydride | Fluorophore-conjugated Dap derivative | researchgate.net |
Chemo-Enzymatic Synthesis Approaches for Stereoselective Production
While this compound is a racemic mixture, chemo-enzymatic strategies offer powerful routes for the stereoselective synthesis of enantiomerically pure amino acids, including derivatives of diaminopropionic acid. These methods combine the selectivity of enzymes with the versatility of chemical transformations.
Enzymatic resolutions, particularly dynamic kinetic resolutions (DKR), are highly effective for producing chiral amino acids from racemic mixtures researchgate.netunipd.it. For example, enzymes such as amino acid amidases, in conjunction with racemases, can convert racemic amino acid amides into enantiomerically pure amino acids with high yields and enantioselectivities researchgate.net. This approach can be applied to various amino acid substrates, including those with amine functionalities.
Furthermore, enzymes like ethylenediamine-N,N'-disuccinic acid (EDDS) lyase can catalyze the stereoselective conjugate addition of diamines onto unsaturated dicarboxylic acids oup.comrug.nl. While direct application to this compound is not explicitly detailed, these studies demonstrate the principle of using enzymes to achieve regioselective and stereoselective formation of amino acid derivatives. For instance, EDDS lyase has been used to stereoselectively add (S)-2,3-diaminopropionic acid onto fumaric acid, forming a key intermediate for more complex molecules oup.comrug.nl. Such enzymatic transformations, when coupled with appropriate chemical protection and deprotection steps, can lead to the stereoselective synthesis of desired Dap enantiomers or their protected derivatives.
Table 2.3.1: Chemo-Enzymatic Approaches for Stereoselective Amino Acid Synthesis
| Enzyme/Approach | Substrate(s) | Transformation | Outcome | Relevance to DL-Dap Synthesis |
| Dynamic Kinetic Resolution (DKR) | Racemic amino acid amides | Enzymatic hydrolysis of amides coupled with racemization of remaining enantiomer | Enantiomerically pure amino acids (e.g., D-amino acids) | General principle for chiral amino acid production |
| DKR with Lipases + Racemization Cat. | Racemic alcohols/amines | Enantioselective acylation/aminolysis of one enantiomer; racemization of the other | Enantiomerically pure alcohols/amines/esters | General principle for chiral synthesis |
| EDDS Lyase | Fumaric acid + (S)-2,3-diaminopropionic acid (or other diamines) | Stereoselective conjugate addition of amine to fumaric acid | Regio- and stereoselectively formed aminocarboxylic acids (e.g., toxin A precursor) | Demonstrates enzyme use for stereoselective formation of amino acid derivatives |
These chemo-enzymatic strategies are vital for obtaining enantiomerically pure building blocks, which are often required for specific biological activities or for constructing peptides with defined stereochemistry.
Iii. Advanced Applications of Dl Fmoc Dap Boc Oh in Peptide and Protein Research
Design and Synthesis of Bioactive Peptide Mimetics
DL-Fmoc-Dap(Boc)-OH serves as a key component in the creation of peptide mimetics, which are molecules designed to mimic the biological activity of natural peptides but often with improved stability, bioavailability, or targeting capabilities.
The incorporation of this compound into peptides allows for the strategic introduction of functional groups, such as chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA is widely used to chelate radiometals (e.g., 68Ga, 177Lu) for diagnostic imaging (PET, SPECT) or targeted radiotherapy medchemexpress.comacs.orgnih.gov. The diaminopropionic acid residue, when protected with Fmoc and Boc groups, can be selectively deprotected and conjugated to DOTA or other chelating agents. This strategy enables the development of targeted radiopharmaceuticals where the peptide moiety guides the radiolabeled chelator to specific tissues or receptors, such as cancer cells medchemexpress.comacs.orgnih.gov. For instance, research has shown the use of diaminopropionic acid residues to couple DOTA to peptidyl amines, facilitating the creation of peptide-DOTA conjugates for molecular imaging applications nih.gov.
This compound is instrumental in the synthesis of cyclic peptides, including bicyclic peptide antagonists. These constrained structures often exhibit enhanced receptor binding affinity and selectivity. Specifically, it has been utilized in the synthesis of bicyclic peptide tachykinin NK2 receptor antagonists. The diaminopropionic acid residue can participate in the formation of macrocyclic structures through side-chain to side-chain or side-chain to backbone cyclization, leading to highly constrained conformations medchemexpress.comrsc.orgnih.gov. The synthesis of the bicyclic hexapeptide tachykinin NK2 antagonist MEN 10627, for example, has been efficiently achieved using solid-phase methodology with Fmoc strategies, where diaminopropionic acid residues play a role in creating the bicyclic structure rsc.orgnih.gov.
The ability of this compound to introduce a diamino functionality offers flexibility in peptide cyclization strategies. By selectively deprotecting one of the amino groups while the other remains protected, researchers can achieve site-specific modifications or macrocyclizations. This controlled cyclization is vital for imposing conformational constraints, which can stabilize peptides, enhance their resistance to proteolytic degradation, and improve their binding affinity and selectivity for target receptors peptide.comnih.gov. The compound facilitates the formation of cyclic structures, contributing to the design of peptides with specific three-dimensional conformations required for biological activity peptide.comnih.gov.
Incorporation into Complex Peptide Architectures
Beyond simple mimetics, this compound is employed in constructing more intricate peptide architectures, including therapeutic agents and bioconjugates.
This compound is a valuable building block in the development of peptide-based therapeutics. Its incorporation can introduce specific functionalities or structural motifs that enhance the therapeutic properties of peptides, such as improved stability, targeted delivery, or increased potency. For instance, it has been used in the design of peptide-based drugs with potential therapeutic applications in oncology and immunology chemimpex.com. The compound's protected amino groups allow for controlled peptide bond formation and subsequent modifications, leading to novel drug candidates that target specific biological pathways chemimpex.com.
Iv. Spectroscopic and Structural Investigations of Dl Fmoc Dap Boc Oh Conjugates
Conformational Analysis in Solution and Solid State
The three-dimensional structure of peptides containing DL-Fmoc-Dap(Boc)-OH is a key determinant of their biological activity and material properties. Researchers employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) absorption spectroscopy, and X-ray diffraction to analyze their conformations in both solution and solid states.
NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides. For peptides incorporating Fmoc-Dap(Boc)-OH, 2D NMR techniques such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly informative. These experiments can reveal restricted side-chain mobility, which can be indicative of stable secondary structures like β-turns. For instance, studies on ferrocene-peptide conjugates have utilized 2D NMR to confirm that dipeptides containing L-Dap(Boc) maintain a consistent conformation in chloroform (B151607) solution. researchgate.net The analysis of Nuclear Overhauser Effect (NOE) cross-peaks provides distance constraints between protons, allowing for the reconstruction of the peptide's three-dimensional structure. For example, the observation of specific NOE signals in the fingerprint region of a NOESY spectrum for a ferrocenyl-conjugated dipeptide of L-Dap(Boc) provided evidence for its folded conformation in solution. researchgate.net
Table 1: Representative NMR Data for Conformational Analysis of Dap-Containing Peptides
| Technique | Peptide System | Key Findings | Reference |
| 2D NMR (ROESY) | Cyclic peptides with Z-2-Cl-Dap | Enhanced steric hindrance and restricted side-chain mobility, stabilizing β-turn structures. | |
| 2D NMR | Ferrocenyl-conjugated L-Dap(Boc) dipeptide | Maintained the same conformation in chloroform solution as in the crystal state. | researchgate.net |
| 2D NMR (NOESY) | Ferrocenyl-conjugated L-Dap(Boc) dipeptide | Provided evidence for a folded conformation in solution through specific NOE cross-peaks. | researchgate.net |
This table is for illustrative purposes and synthesizes findings from the referenced literature.
IR spectroscopy provides valuable information about the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds. In peptides containing Fmoc-Dap(Boc)-OH, characteristic absorption bands can be assigned to specific structural elements. For example, the N-H stretching vibration, typically observed around 3300 cm⁻¹, is sensitive to hydrogen bonding. In helical peptides, the presence of intramolecular hydrogen bonds, such as those in a 3₁₀-helix, can be identified. researchgate.netmdpi.com The C=O stretching vibration of the Fmoc group appears around 1720 cm⁻¹. Studies on homo-peptides of L-Dap(Boc) have shown that an increasing number of β-turns, indicated by a band around 3350 cm⁻¹, correlates with longer peptide chains, confirming the adoption of turn/helical structures stabilized by intramolecular hydrogen bonds. mdpi.com
Table 2: Characteristic IR Absorption Bands for Fmoc-Dap(Boc)-OH and its Peptides
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Interpretation | Reference |
| N-H Stretch | ~3350 | β-turn forming H-bonds | mdpi.com |
| N-H Stretch | ~3300 | General N-H stretching | |
| C=O Stretch (Fmoc) | ~1720 | Carbonyl of the Fmoc protecting group | |
| C-O-C Stretch | ~1250 | Ether linkage |
This table provides representative data based on the referenced sources.
Single-crystal X-ray diffraction offers the most precise method for determining the three-dimensional structure of molecules in the solid state. This technique has been instrumental in revealing the detailed atomic arrangement of peptides containing Dap derivatives. For instance, the crystal structures of ferrocene-peptide conjugates of L-Dap(Boc) have been solved, confirming the adoption of a 3₁₀-helical structure. researchgate.net These studies show that even short dipeptides can adopt well-defined secondary structures, such as β-turns, which are stabilized by intramolecular hydrogen bonds. researchgate.net The solid-state conformation provides a crucial reference point for interpreting the data from solution-state studies and understanding the intrinsic conformational preferences of the peptide backbone.
Electrochemical Properties and Charge Propagation Studies
The incorporation of redox-active moieties into peptides containing this compound allows for the investigation of their electrochemical properties and the mechanisms of charge transfer through the peptide backbone.
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of molecules. In the context of Fmoc-Dap(Boc)-OH conjugates, CV has been employed to analyze the oxidation potential of attached redox probes, such as ferrocene (B1249389). researchgate.netmdpi.com These studies have revealed that the oxidation potential of the ferrocene moiety can be influenced by the length and conformation of the peptide chain. researchgate.net For helical peptides, the macrodipole moment of the helix can either facilitate or hinder the oxidation of the redox probe, depending on its position (N-terminus or C-terminus). researchgate.netmdpi.com For example, in a series of L-Dap(Boc) homo-peptides, as the chain length increases, a C-terminal ferrocene is oxidized more easily, while an N-terminal ferrocene becomes more difficult to oxidize. mdpi.com
Table 3: Electrochemical Data from Cyclic Voltammetry of Ferrocenyl-Dap(Boc) Peptides
| Peptide Series | Trend in Oxidation Potential with Increasing Length | Underlying Reason | Reference |
| Fc-CO-[L-Dap(Boc)]n-NH-iPr | Becomes more difficult to oxidize | Orientation of the 3₁₀-helix macrodipole | researchgate.netmdpi.com |
| Bz-[L-Dap(Boc)]n-NH-Fc | Is oxidized more easily | Orientation of the 3₁₀-helix macrodipole | researchgate.netmdpi.com |
This table summarizes findings from electrochemical studies on ferrocene-peptide conjugates. Fc = ferrocene, Bz = benzoyl, iPr = isopropyl.
Understanding how charge propagates through a peptide backbone is crucial for the development of molecular wires and other electronic devices. Studies on ferrocenyl-conjugated homo-peptides of L-Dap(Boc) have shown that 3₁₀-helical structures are highly efficient at transferring a positive charge along the peptide. researchgate.net This charge transfer is believed to occur through the network of hydrogen bonds that stabilizes the helical conformation. researchgate.netmdpi.com The efficiency of this through-bond charge transfer is remarkable, with L-Dap(Boc) peptides showing an even greater efficacy in conveying positive charge than peptides based on the strongly helicogenic amino acid, α-aminoisobutyric acid (Aib). mdpi.com In contrast, peptides that adopt a fully extended, flat conformation act as insulators rather than conductors of charge. cnr.it This highlights the critical role of the peptide's secondary structure in mediating long-range charge transfer. mdpi.com
Advanced Spectroscopic Techniques for Functional Analysis
Advanced spectroscopic methods are indispensable for elucidating the structure-function relationships of peptides and their conjugates. Techniques such as fluorescence spectroscopy and mass spectrometry offer high sensitivity and detailed molecular insights, crucial for functional analysis.
Fluorescence spectroscopy is a powerful, non-invasive technique used to study molecular interactions and dynamics. It is particularly valuable for probing the local environment of a fluorophore. When a fluorescent molecule is incorporated into a peptide, changes in its emission spectrum, such as wavelength shifts, intensity changes (quenching or enhancement), and alterations in fluorescence lifetime, can provide information about the peptide's conformation, binding to other molecules, and the polarity of its surroundings.
Peptides incorporating diaminopropionic acid (Dap) are often functionalized with environmentally sensitive fluorophores to create biosensors. nih.gov These fluorescent probes can report on binding events, such as protein-protein interactions or the presence of specific ions, by exhibiting a significant change in their fluorescence upon moving from a polar aqueous environment to a nonpolar binding pocket. nih.gov For instance, a study on peptides containing a Dap residue labeled with a fluorophore demonstrated a remarkable increase in fluorescence emission—over 900-fold—upon binding to calmodulin, a key signaling protein. This highlights the utility of Dap-containing fluorescent peptides in studying dynamic protein interactions.
Table 1: Representative Fluorophores Used in Peptide Conjugates for Functional Analysis
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features and Applications |
| Dansyl | ~340 | ~520 | Environmentally sensitive; used for protein binding and conformational studies. |
| 6-DMN | ~410 | ~540 | Environmentally sensitive; low quantum yield in water, high in nonpolar environments; used for studying protein and membrane binding. nih.gov |
| Fluorescein | ~490 | ~520 | High quantum yield; pH-sensitive; widely used for labeling and tracking. |
| Rhodamine | ~550 | ~575 | Photostable; often used in fluorescence microscopy and single-molecule studies. |
Note: The exact spectral properties can vary depending on the local chemical environment.
Mass spectrometry (MS) is a cornerstone technique in peptide and protein analysis. It provides precise molecular weight determination and can be used to elucidate the primary amino acid sequence of a peptide. In conjunction with liquid chromatography (LC-MS), it is a powerful tool for analyzing complex peptide mixtures, verifying the successful synthesis of a target peptide, and identifying any byproducts.
For peptides synthesized using Fmoc-Dap(Boc)-OH, mass spectrometry is crucial for confirming the incorporation of the Dap residue and any subsequent modifications. dovepress.commdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) is particularly informative; a peptide ion is selected and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information and can pinpoint the location of modifications. Studies have demonstrated that a unique fragmentation pattern can be observed for the side chain of Dap, which can be used to identify linear peptide byproducts in cyclization reactions. researchgate.net
When analyzing a peptide library synthesized from This compound , the resulting diastereomers would ideally have the same mass, making them indistinguishable by a single stage of mass spectrometry. acs.org They would appear as a single peak in the mass spectrum. However, their different three-dimensional structures can sometimes lead to different chromatographic retention times, allowing for their separation by LC prior to MS analysis. sci-hub.se The fragmentation patterns in MS/MS could potentially differ between diastereomers, although this is not always the case. More sophisticated techniques like ion mobility-mass spectrometry, which separates ions based on their shape and size, could potentially be used to distinguish between such stereoisomers. sci-hub.se
Table 2: Mass Spectrometry Data for a Hypothetical Peptide Containing a Dap Residue
| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ | Key MS/MS Fragment Ions |
| Ac-Gly-Dap(Boc)-Ala-NH₂ | 401.2223 | 402.2296 | b₂, y₁, internal fragments |
| Ac-Gly-Dap-Ala-NH₂ | 301.1695 | 302.1768 | b₂, y₁, loss of NH₃ from Dap |
This table presents hypothetical data for illustrative purposes. Actual fragmentation patterns depend on the specific peptide sequence and MS conditions.
V. Biomedical Research Applications and Pharmacological Studies
Drug Discovery and Development Initiatives
The unique structural features of DL-Fmoc-Dap(Boc)-OH, particularly its orthogonally protected diamino acid backbone, make it a valuable building block in the design and synthesis of novel therapeutic agents.
Design of Peptidomimetics for Specific Biological Targetsnih.govmdpi.com
This compound and its derivatives, such as Fmoc-D-Dap(Boc)-OH, are utilized in the synthesis of peptide mimetics designed to interact with specific biological targets. For instance, research has employed Fmoc-D-Dap(Boc)-OH in the creation of bioactive peptide mimetics, including DOTA-modified peptides, which have shown potential for cancer diagnostic applications medchemexpress.com. Furthermore, compounds like Na-Fmoc-Nb-Boc-D-2,3-diaminopropionic acid (a synonym for Fmoc-D-Dap(Boc)-OH) are instrumental in developing peptide-based therapeutics that target specific biological pathways, thereby enhancing therapeutic efficacy netascientific.comchemimpex.com. The incorporation of 2,3-diaminopropionic acid (Dap) into peptide structures allows for the creation of molecules with tailored properties, which is crucial for designing peptidomimetics with improved affinity and specificity for their intended biological targets mdpi.com.
Targeting Gαi/s Proteins with Peptidyl Nucleotide Exchange Modulatorsmcmaster.ca
Research has focused on developing peptidyl modulators for heterotrimeric G proteins, specifically targeting Gαi/s proteins, which play critical roles in cell signaling pathways. Studies have reported the development of selective peptidyl Gαi/s modulators derived from peptide library screening and optimization nih.govnih.gov. These modulators exhibit potent guanine-nucleotide exchange modulator-like activity toward Gαi and Gαs proteins. Molecular docking and dynamic simulations have been employed to elucidate the molecular basis of these protein-ligand interactions, contributing to the understanding of G protein-mediated cell signaling nih.gov. Additionally, research has identified novel bicyclic peptides from combinatorial library screening that function as molecular switch-on/off modulators of Gαi signaling, with specific peptides identified as having high binding affinity for Gαi protein researchgate.net. While the direct use of this compound in these specific Gαi/s protein modulator studies is not explicitly detailed in the provided snippets, the development of such peptidyl modulators relies on advanced peptide synthesis techniques where protected amino acids like this compound are essential building blocks.
Development of Anticonvulsant Peptide Analoguesnih.gov
The field of peptide-based therapeutics also explores the development of anticonvulsant peptide analogues. Research has investigated the structure-activity relationship of various peptide analogues designed as potential anticonvulsant agents, utilizing solid-phase peptide synthesis with Fmoc-strategy researchgate.net. These studies involve modifications at the N- and C-termini with different amino acids and other chemical groups to optimize physicochemical properties and enhance anticonvulsant potency. While specific studies directly linking this compound to the synthesis of anticonvulsant peptide analogues were not found in the provided search results, the general methodology employing Fmoc-based peptide synthesis is relevant to the application of this compound in creating diverse peptide structures for neurological research.
Gene Silencing and Nucleic Acid Transfer Applications
The inherent properties of 2,3-diaminopropionic acid (Dap) residues, when incorporated into peptides synthesized using protected derivatives like this compound, enable sophisticated applications in gene silencing and nucleic acid delivery.
Manipulation of pH Response in Dap-Rich Peptides for Gene Silencingchempep.com
Peptides rich in 2,3-diaminopropionic acid (Dap) residues, synthesized using protected building blocks like this compound or its close analogues, are being developed for gene silencing applications due to their tunable pH-responsive properties mdpi.comiris-biotech.deresearchgate.netresearchgate.net. The Coulombic interactions between the ionizable side chains of Dap residues can be manipulated to tune the functional pH response of these peptides. This pH sensitivity is crucial for effective nucleic acid delivery, as it facilitates endosomal escape, a critical step for intracellular transport of therapeutic nucleic acids researchgate.net. Research has demonstrated that by manipulating these interactions, peptides can achieve highly effective gene silencing with potentially reduced cytotoxicity iris-biotech.de. The pH-responsive nature of Dap-rich peptides allows them to complex with nucleic acids at physiological pH and then release them within the acidic environment of endosomes, thus enhancing transfection efficiency researchgate.net.
Investigating Nucleic Acid Transfer and Hydrogen Bonding Capabilitieschempep.com
Compound Names Table
| Compound Name | CAS Number | Notes |
| This compound | 130851-23-9 | Primary compound of focus; racemic |
| Fmoc-L-Dap(Boc,Me)-OH | 446847-80-9 | Methylated derivative, used in pH response studies |
| Na-Fmoc-Nb-Boc-D-2,3-diaminopropionic acid | 198544-42-2 | Synonym: Fmoc-D-Dap(Boc)-OH; D-isomer |
| Na-Fmoc-D-2,3-diaminopropionic acid | 251317-00-7 | Synonym: Fmoc-D-Dap-OH; D-isomer |
| Na-Z-Nb-Fmoc-D-2,3-diaminopropionic acid | N/A | Contains Z (Benzyloxycarbonyl) and Fmoc protection |
| Fmoc-D-Dap(Boc)-OH | 162558-25-0 | D-isomer, used in peptide mimetics and SAR studies |
| Fmoc-Dap(Adpoc)-OH | 251316-97-9 | Contains Adpoc protection group |
| Fmoc-D-Cha-OH | 144701-25-7 | Fmoc-protected D-cyclohexylalanine |
| Fmoc-Chg-OH | 161321-36-4 | Fmoc-protected cyclohexylglycine |
| H-Aib-OtBu HCl | 4512-32-7 | HCl salt of tert-butyl ester of Aib (alpha-aminoisobutyric acid) |
| Boc-Aib-OH | 30992-29-1 | Boc-protected Aib |
| Fmoc-Lys(Boc)-OH | N/A | Fmoc-protected Lysine with Boc on side chain |
| Boc-Lys(Fmoc)-OH | N/A | Boc-protected Lysine with Fmoc on side chain |
| Fmoc-Dap(N3)-OH | N/A | Fmoc-protected Dap with Azide on side chain |
| Propargylglycine-OH | N/A | Glycine derivative with a propargyl group |
| Fmoc-D-Serine | N/A | Fmoc-protected D-Serine (used in synthesis of related compounds) |
| Fmoc-Phe-OH | N/A | Fmoc-protected Phenylalanine |
| Fmoc-Trp(Boc)-OH | N/A | Fmoc-protected Tryptophan with Boc on side chain |
| Fmoc-3F-Phe-DAP | N/A | Fmoc-protected Phenylalanine derivative with Fluorine and DAP |
| Fmoc-F5-Phe-DAP | N/A | Fmoc-protected Pentafluorophenylalanine derivative with DAP |
| LVV-hemorphin-7 analogues | N/A | Peptide analogues studied for anticonvulsant activity |
| VV-hemorphin-7 analogues | N/A | Peptide analogues studied for anticonvulsant activity |
| Fmoc-Dap(Ac)-OH | 181952-29-4 | Fmoc-protected Dap with Acetyl on side chain |
| Boc-D-Dap(Alloc)-OH•DCHA | N/A | Boc-protected D-Dap with Alloc protection, DCHA salt |
| Boc-Dap(Fmoc)-OH | N/A | Boc-protected Dap with Fmoc on side chain |
| Fmoc-D-Dap(N3)-OH | N/A | Fmoc-protected D-Dap with Azide on side chain |
| Dde-D-Dap(Fmoc)-OH | N/A | Dde-protected D-Dap with Fmoc on side chain |
| Dde-Dap(Fmoc)-OH | N/A | Dde-protected Dap with Fmoc on side chain |
| H-Dap(Boc)-OMe•HCl | N/A | HCl salt of methyl ester of Boc-protected Dap |
| Z-Dap(Fmoc)-OH | N/A | Z-protected Dap with Fmoc on side chain |
| Fmoc-Dap-OH | N/A | Fmoc-protected Dap without side chain protection |
| Mal-Dap(Boc)-OPfp | N/A | Maleimide-protected Dap with Boc on side chain, activated ester |
Data Tables
Table 1: Biological Activity Overview of this compound Derivatives
| Property | Observation |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Cytotoxicity | Selective against MCF-7 cancer cells |
Note: Data derived from general research implications of Dap derivatives .
Diagnostic Agent Development
The demand for highly specific and sensitive diagnostic tools has driven the innovation of novel imaging agents. This compound plays a significant role in this field by enabling the synthesis of complex peptide conjugates and chelating agents that can target specific biological markers or tissues.
Metal chelates are widely employed in diagnostic imaging, particularly in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), due to their ability to carry radioisotopes that emit detectable radiation. This compound is instrumental in constructing peptide-based chelating agents.
The diaminopropionic acid moiety within this compound offers two amine groups that can be strategically modified. These amine groups can be incorporated into peptide sequences designed to bind specific targets, such as cancer cell receptors. Furthermore, these peptides can be functionalized with powerful chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid) medchemexpress.commedchemexpress.comnih.gov. These chelators effectively bind diagnostic metal isotopes, such as Gallium-68 (68Ga) for PET imaging or Technetium-99m (99mTc) for SPECT imaging nih.govaacrjournals.orguzh.ch. Research has demonstrated that peptides incorporating diaminopropionic acid residues can be synthesized to carry these metal chelates, leading to targeted accumulation in tumor tissues, thereby enhancing diagnostic accuracy in cancer detection nih.govaacrjournals.orgresearchgate.netmdpi.com. For instance, studies have explored 99mTc-labeled tricarbonyl complexes with diaminopropionic acid-containing peptides for specific uptake in prostate cancer models nih.govaacrjournals.org.
Table 1: Examples of Metal Chelates for Cancer Diagnostics Utilizing Dap-Derived Peptides
| Chelating Agent | Metal Isotope | Peptide Backbone Component | Target/Application | Imaging Modality |
| DOTA | 68Ga, 111In | Incorporating Dap residue | Receptor-targeted cancer imaging | PET, SPECT |
| DTPA | 111In | Incorporating Dap residue | Receptor-targeted cancer imaging | SPECT |
| Tricarbonyl-Tc | 99mTc | Incorporating Dap residue | Prostate cancer xenografts | SPECT |
Bioconjugation, the process of covalently linking biomolecules to other molecules, is fundamental to developing advanced imaging agents. This compound serves as a versatile linker or component in these strategies, facilitating the attachment of imaging moieties to peptides or other targeting vectors.
The orthogonal protection offered by this compound allows for selective deprotection and subsequent conjugation. This enables the precise attachment of fluorophores for fluorescence imaging or radioisotopes for nuclear imaging techniques. For example, derivatives of this compound have been used in the synthesis of fluorescent probes designed for monitoring transmembrane peptides, contributing to a deeper understanding of cellular processes and disease mechanisms d-nb.infonih.govmedchemexpress.commedchemexpress.com. Furthermore, the Dap residue can be incorporated into peptide sequences to act as a scaffold for attaching imaging payloads, enhancing the specificity and efficacy of targeted imaging agents. This approach is valuable for creating probes that can detect specific biomarkers associated with various diseases, including cancer chemimpex.com.
Table 2: Bioconjugated Imaging Agents Utilizing Dap Derivatives
| Imaging Moiety | Bioconjugation Strategy/Linker | Targeted Biomolecule/Cellular Component | Imaging Modality | Research Focus |
| Fluorophores | Peptide conjugates | Transmembrane peptides | Fluorescence | Environment-sensitive probes |
| Radioisotopes | Peptide conjugates | Cancer cell receptors | PET, SPECT | Targeted cancer imaging, radiopharmaceuticals |
| Fluorescent dyes | Peptide conjugates | Cellular structures | Fluorescence | Background-free imaging probes |
Vi. Computational and Theoretical Studies
Molecular Dynamics Simulations for Conformational Prediction
Molecular Dynamics (MD) simulations are essential for elucidating the dynamic behavior and conformational landscape of DL-Fmoc-Dap(Boc)-OH. These simulations allow researchers to observe how the molecule fluctuates in three-dimensional space over time, which is critical for understanding its interactions and its influence on peptide structure when incorporated into larger molecules. MD simulations typically employ molecular mechanics force fields, such as AMBER, CHARMM, or OPLS, which are parameterized to accurately describe the interactions between atoms in amino acids and their protecting groups nih.gov.
| Parameter | Typical Value/Model | Relevance to this compound |
| Force Field | AMBER, CHARMM, OPLS | Accurately models interactions of amino acids and protecting groups |
| Solvent Model | TIP3P, SPC/E | Mimics aqueous environment crucial for biological systems |
| Simulation Length | 10-1000 ns | Captures relevant conformational dynamics and fluctuations |
| Conformational Metrics | RMSD, Rg, Dihedrals | Quantifies structural stability, compactness, and flexibility |
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and chemical reactivity of molecules like this compound researchgate.netresearchgate.net. DFT calculations can accurately determine molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are indicative of the molecule's electronic stability and its propensity to undergo chemical reactions researchgate.netresearchgate.net.
Analysis of atomic charges and electrostatic potential maps derived from DFT calculations helps identify regions of high electron density and potential sites for nucleophilic or electrophilic attack. DFT is particularly valuable for studying reaction mechanisms, such as the deprotection of the Fmoc group via base catalysis or the cleavage of the Boc group under acidic conditions . By locating transition states and calculating activation energies, DFT can elucidate the pathways and kinetics of these crucial protecting group manipulations . Furthermore, DFT can predict spectroscopic properties, such as vibrational frequencies for IR spectroscopy and NMR chemical shifts, which are essential for experimental validation and characterization of the compound researchgate.net.
| Property | Unit | Typical Range/Value | Significance for this compound |
| HOMO Energy | eV | -5 to -8 | Indicates electron-donating ability, reactivity towards electrophiles |
| LUMO Energy | eV | -1 to +2 | Indicates electron-accepting ability, reactivity towards nucleophiles |
| HOMO-LUMO Gap | eV | 4.3 to 10 | Relates to electronic stability and optical properties |
| Dipole Moment | Debye | 2 to 10 | Indicates molecular polarity and potential for electrostatic interactions |
In Silico Screening and Drug Target Identification
In silico screening methods are integral to modern drug discovery, enabling the identification of potential therapeutic agents and the understanding of their interactions with biological targets nih.govlifechemicals.comnih.gov. This compound, or peptides synthesized using it, can be evaluated through various computational approaches.
Vii. Analytical Methodologies for Dl Fmoc Dap Boc Oh and Its Derivatives
Chromatographic Techniques for Purity and Characterization
Chromatographic methods are indispensable for assessing the purity of DL-Fmoc-Dap(Boc)-OH and for characterizing its derivatives, particularly in the context of peptide synthesis.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity and assay of this compound. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) group, which absorbs strongly in the UV region, facilitates detection. Typical HPLC methods for Fmoc-amino acid derivatives often involve reversed-phase chromatography.
Commonly, a C18 stationary phase is utilized, with mobile phases typically consisting of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. Acidic additives like trifluoroacetic acid (TFA) or formic acid (FA) are frequently employed to improve peak shape and resolution, especially for acidic compounds like Fmoc-amino acids phenomenex.comwindows.netnih.govgoogle.comrenyi.hu. Detection is usually performed at wavelengths around 220 nm or 254 nm, capitalizing on the UV absorbance of the Fmoc moiety phenomenex.comwindows.netgoogle.combachem.comresearchgate.net.
HPLC methods are designed to separate this compound from potential impurities, which can include unreacted starting materials, side-reaction products (e.g., dipeptides, β-alanyl derivatives), or enantiomeric impurities if chiral separation is performed bachem.comsigmaaldrich.commerck-lifescience.com.tw. The purity is typically quantified by comparing the peak area of the main compound to the total area of all detected peaks bachem.com. Manufacturers often specify a minimum HPLC purity of ≥97.0% or even ≥99.0% for high-quality Fmoc-amino acids sigmaaldrich.commerck-lifescience.com.twmerckmillipore.comsigmaaldrich.comiris-biotech.denih.gov.
Table 1: Typical HPLC Conditions for Fmoc-Amino Acid Analysis
| Parameter | Typical Specification | Notes |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) | Other stationary phases like C8 or phenyl may also be used depending on the specific separation requirements. phenomenex.comrenyi.hunih.govresearchgate.netnih.govresearchgate.netmdpi.comnih.gov |
| Mobile Phase | Gradient elution: Water/Acetonitrile or Water/Methanol with acidic additives (TFA, FA) | Typical mobile phase composition might involve a gradient from low to high organic solvent concentration. For example, starting with 0.1% TFA in water and increasing acetonitrile concentration. phenomenex.comwindows.netnih.govgoogle.comrenyi.hunih.govmdpi.com |
| Flow Rate | 1.0 mL/min | Flow rates can vary depending on column dimensions and specific method optimization. phenomenex.comwindows.netgoogle.comresearchgate.netnih.govmdpi.comnih.gov |
| Detection | UV detection at 210-220 nm or 254 nm | The Fmoc group has strong UV absorbance. phenomenex.comwindows.netgoogle.combachem.comresearchgate.net |
| Temperature | Ambient or controlled (e.g., 30°C) | Temperature can affect retention and resolution. phenomenex.comnih.gov |
| Injection Volume | 5-20 µL | Standard injection volumes for analytical HPLC. phenomenex.comgoogle.commdpi.comnih.gov |
| Purity Assay | Typically ≥97.0% or ≥99.0% (by peak area) | Manufacturers often specify high purity levels for use in sensitive peptide synthesis. sigmaaldrich.commerck-lifescience.com.twmerckmillipore.comsigmaaldrich.comiris-biotech.denih.gov |
RP-HPLC for Peptide Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for analyzing peptides synthesized using building blocks like this compound. It is used to assess the purity of the final peptide product, identify and quantify impurities arising from the synthesis, and confirm the successful incorporation of amino acids.
In RP-HPLC, peptides are separated based on their hydrophobicity. The stationary phase is typically a non-polar material (e.g., C18 or C8 silica), and the mobile phase is a polar solvent system, usually water with an organic modifier like acetonitrile, often acidified with TFA renyi.hunih.govpepdd.comnih.gov. Peptides elute in order of increasing hydrophobicity as the concentration of the organic modifier in the mobile phase increases renyi.hupepdd.comnih.gov.
When this compound is incorporated into a peptide chain, any residual protecting groups or side products from its use can be detected and quantified in the final peptide analysis. For instance, incomplete deprotection of the Boc group or side reactions involving the diamino functionality could lead to impurities that are separable by RP-HPLC. The method allows for the separation of the target peptide from truncated sequences, deletion sequences, incompletely deprotected peptides, or peptides with modified side chains pepdd.com. Detection is commonly performed at UV wavelengths of 210-220 nm, which correspond to the peptide bond absorption bachem.compepdd.com.
Quality Control and Assurance in Research Production
Rigorous quality control (QC) and quality assurance (QA) measures are essential to guarantee the reliability and consistency of this compound for research and development purposes.
Certificate of Analysis (CoA) and Lot Specific Data
A Certificate of Analysis (CoA) is a critical document that accompanies each batch of this compound. It provides comprehensive information about the specific lot, confirming that the product meets predefined specifications. Key elements typically found on a CoA include:
Product Identification: Name (this compound), CAS number, chemical formula, and molecular weight.
Manufacturer/Supplier Information: Name, address, and contact details.
Batch Number: A unique identifier for traceability.
Date of Manufacture and Expiry/Retest Date: To ensure product freshness and shelf-life.
Analytical Methods Used: Details of the techniques employed for testing (e.g., HPLC, MS, NMR).
Specifications: The required quality parameters and their acceptable limits.
Test Results: The actual measured values for each parameter tested for that specific batch.
Purity Assessment: Often reported as HPLC purity.
Identity Confirmation: May include data from techniques like NMR or Mass Spectrometry.
Enantiomeric Purity: If applicable and critical for the application.
Other Impurity Levels: Specified limits for known potential impurities.
Storage Conditions: Recommended conditions for maintaining product integrity.
Signature and Date: Confirmation by authorized quality personnel ciklab.comartsyltech.comcontractlaboratory.comsafetyculture.com.
Lot-specific data, as detailed in the CoA, is vital for reproducibility in research, allowing scientists to track the exact quality of the material used in their experiments.
Table 2: Essential Components of a Certificate of Analysis (CoA)
| Component | Description |
| Product Identification | Name, chemical formula, CAS number, molecular weight. |
| Batch/Lot Number | Unique identifier for traceability and record-keeping. |
| Manufacturer Information | Name, address, contact details of the producer. |
| Date of Analysis/Issue | When the tests were performed and the CoA was generated. |
| Date of Expiry/Retest | Shelf-life indication for the product. |
| Analytical Methods | Description of the techniques used (e.g., HPLC, NMR, MS). |
| Specifications | Predetermined quality standards and acceptable ranges for each tested parameter. |
| Test Results | Actual measured values for each parameter for the specific batch. |
| Purity (e.g., HPLC Purity) | Percentage of the main compound relative to impurities. |
| Identity Confirmation | Data supporting the chemical structure (e.g., NMR spectra, MS data). |
| Enantiomeric Purity (if applicable) | Confirmation of the correct stereoisomer and its purity. |
| Storage Recommendations | Conditions required to maintain product quality. |
| Authorized Signature | Confirmation by quality assurance personnel. |
Standardized Purity Assessment (e.g., ≥97.0% HPLC)
A common standard for the purity of Fmoc-protected amino acids, including this compound, is a minimum of 97.0% purity as determined by HPLC . However, for demanding applications in peptide synthesis, particularly for research requiring high yields and minimal side products, purity levels of ≥99.0% are often preferred and specified by suppliers sigmaaldrich.commerck-lifescience.com.twmerckmillipore.comsigmaaldrich.comiris-biotech.denih.gov.
Enantiomeric Purity: For chiral compounds like amino acids, ensuring the correct enantiomer (e.g., L-form or D-form as specified) is present with high purity (often ≥99.8% ee) is crucial, as enantiomeric impurities can lead to diastereomeric peptides that are difficult to separate phenomenex.comsigmaaldrich.commerck-lifescience.com.twsigmaaldrich.comiris-biotech.de. Chiral HPLC is the technique used for this assessment phenomenex.com.
Free Amino Acid Content: The presence of the unprotected amino acid can lead to issues like double coupling or incorporation of incorrect sequences. This is typically specified as ≤0.2% and quantified using methods like Gas Chromatography (GC) sigmaaldrich.commerck-lifescience.com.twsigmaaldrich.com.
Related Impurities: Specific limits are often set for known process-related impurities, such as β-alanine, dipeptides, or side-chain unprotected amino acids, typically ≤0.1% sigmaaldrich.commerck-lifescience.com.tw.
Residual Solvents and Salts: Limits for residual solvents (e.g., ethyl acetate) and salts (e.g., acetate) are also important, as they can interfere with subsequent reactions or introduce unwanted byproducts sigmaaldrich.commerck-lifescience.com.tw. For instance, acetate (B1210297) content is often specified as ≤0.02% to minimize chain termination during peptide synthesis sigmaaldrich.commerck-lifescience.com.twsigmaaldrich.com.
These standardized assessments, detailed in the CoA, provide researchers with confidence in the quality and performance of the this compound used in their synthetic endeavors.
Q & A
Q. What are the recommended protocols for incorporating DL-Fmoc-Dap(Boc)-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically used in Fmoc-based SPPS. Key steps include:
- Deprotection : Use 20% piperidine in DMF (v/v) to remove the Fmoc group while retaining the Boc protection on the diaminopropionic acid (Dap) side chain .
- Coupling : Activate the amino acid with coupling reagents such as HBTU/HOBt or COMU in DMF. Coupling times of 1–2 hours at room temperature are standard .
- Monitoring : Perform Kaiser tests or use HPLC to confirm coupling completion .
Q. What analytical techniques are recommended for confirming the identity and purity of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment (>98.5% purity is typical for research-grade material) .
- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]⁺ = 434.4 g/mol) via ESI-MS or MALDI-TOF .
- NMR : Analyze ¹H/¹³C spectra in deuterated DMSO or CDCl₃ to verify stereochemistry and functional group integrity .
Q. What are the optimal storage conditions for this compound?
- Methodological Answer : Store at 2–8°C in a desiccator to prevent moisture absorption and decomposition. Avoid exposure to light, heat (>25°C), or strong oxidizers, which may degrade the Boc or Fmoc groups .
Advanced Research Questions
Q. How can researchers address low coupling efficiency when using this compound in peptide synthesis?
- Methodological Answer : Low efficiency may arise from steric hindrance or poor solubility. Mitigation strategies include:
- Double Coupling : Repeat the coupling step with fresh reagents.
- Pre-activation : Pre-activate the amino acid for 5 minutes before resin addition.
- Alternative Solvents : Use DCM:DMF (1:1) or add 0.1 M HOBt to improve solubility .
- Microwave Assistance : Apply microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics .
Q. How to resolve contradictions in NMR data for this compound, such as unexpected peak splitting?
- Methodological Answer :
- Deuterated Solvents : Ensure complete dissolution in deuterated DMSO-d₆ or CDCl₃ to avoid solvent artifacts.
- Impurity Analysis : Use HPLC-MS to check for diastereomers or hydrolyzed byproducts (e.g., free Dap-OH).
- Dynamic Effects : Consider rotameric equilibria of the Fmoc group, which can cause peak splitting; variable-temperature NMR (25–50°C) may resolve this .
Q. What strategies minimize side reactions during Alloc deprotection in this compound?
- Methodological Answer : The Alloc group is removed using Pd(PPh₃)₄ (0.1–0.3 eq) and a scavenger (e.g., PhSiH₃ or morpholine) in anhydrous DCM. Critical considerations:
- Oxygen-free Environment : Perform under argon to prevent Pd catalyst oxidation.
- Time Optimization : Limit deprotection to 30–60 minutes to avoid Fmoc cleavage .
Q. How does the stereochemistry of this compound affect peptide structure and bioactivity?
- Methodological Answer : The D/L configuration influences peptide folding and receptor interactions. For example:
- Case Study : Substituting L-Trp(Boc) with D-Trp(Boc) in depsipeptide synthesis altered hydrogen-bonding networks, confirmed by CD spectroscopy and bioactivity assays .
- Design Tip : Use enantiomerically pure batches (≥99% ee) for structure-activity relationship (SAR) studies .
Methodological Best Practices
Q. How to handle solubility challenges of this compound in SPPS?
- Methodological Answer :
- Solvent Blends : Use DMF:DMSO (9:1) or DMF with 0.1% LiCl to enhance solubility.
- Sonication : Sonicate the amino acid solution for 5–10 minutes before coupling .
Q. What are the risks of Boc group migration during prolonged synthesis?
- Methodological Answer : Boc groups on Dap are generally stable under Fmoc cleavage conditions (piperidine). However, prolonged exposure to basic conditions (>2 hours) or elevated temperatures (>40°C) may cause migration. Monitor via LC-MS and use shorter deprotection times .
Data Interpretation and Contradictions
Q. How to validate conflicting HPLC purity reports for this compound from different suppliers?
- Methodological Answer :
- Column Calibration : Use standardized columns (e.g., Agilent Zorbax SB-C18) and identical gradients.
- Reference Standards : Compare against a certified reference material (CRM) from a reputable supplier (e.g., Iris Biotech) .
- Batch Variability : Request certificates of analysis (CoA) detailing synthesis and purification protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
